molecular formula C8H14FNO4 B6597041 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid CAS No. 78609-31-1

2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid

Cat. No.: B6597041
CAS No.: 78609-31-1
M. Wt: 207.20 g/mol
InChI Key: PQTDAIHXUZZXQM-UHFFFAOYSA-N
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Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid (CAS 1208231-33-7) is a fluorinated amino acid derivative of significant value in advanced chemical and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amine moiety and a fluorine atom substituted at the β-carbon of the propionic acid backbone, with high enantiomeric purity in the (S)-configuration . The Boc group is a cornerstone in synthetic organic chemistry, serving to protect the amine functionality during complex multi-step syntheses, thereby enhancing stability and preventing unwanted side reactions . In medicinal chemistry and peptide science, the introduction of fluorine is a strategic modification used to fine-tune the properties of bioactive molecules. Researchers utilize this compound to synthesize fluorinated peptides, where the fluorine atom can profoundly influence the molecule's characteristics. Key applications include modulating bioavailability, enhancing metabolic stability by resisting enzymatic degradation, and altering the lipophilicity and membrane permeability of peptide-based drug candidates . The presence of the fluorine atom can also allow for studies using 19F NMR spectroscopy. This compound is strictly for research applications and is not intended for diagnostic or therapeutic use. Handling and Storage: For optimal stability, this product should be stored sealed in a dry environment at 2-8°C . Researchers should note the associated GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTDAIHXUZZXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CF)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The fluorine atom is introduced through fluorination reactions, which can be carried out using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like azido or thiocyanato derivatives.

    Deprotection Reactions: The primary amine is regenerated upon removal of the Boc group.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets. The Boc group provides stability during synthetic processes and can be removed to reveal the active amine functionality.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-{[(tert-Butoxy)carbonyl]amino}-3-fluoropropanoic acid C₈H₁₄FNO₄ 207.20 -F at C3; Boc at C2 High acidity due to electron-withdrawing F; Boc enhances solubility
(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid C₁₄H₁₇FNO₄ 294.29 -F on phenyl ring; Boc at C3 Aromatic interactions dominate; reduced acidity compared to aliphatic F
2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid C₁₁H₁₀F₃NO₄ 277.20 -CF₃ at C3; Cbz at C2 Stronger electron-withdrawing effect from CF₃ increases acidity vs. single F
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid C₉H₁₇NO₄ 203.24 -CH₃ at C2; Boc at C3 Lower acidity (CH₃ is electron-donating); steric hindrance affects reactivity
Key Observations:
  • Fluorine Position : Aliphatic fluorine (target compound) enhances acidity more effectively than aromatic fluorine (e.g., 2-fluorophenyl in ).
  • Protecting Groups: Boc (tert-butoxycarbonyl) offers acid-labile protection, while benzyloxycarbonyl (Cbz, ) requires hydrogenolysis for removal.
  • Bulkier Substituents : The trifluoromethyl group in increases steric hindrance and hydrophobicity compared to single fluorine.

Stereochemical Influences

  • (R)- vs. (S)-Enantiomers: The (R)-enantiomer of the target compound (CAS: 76399-81-0) is explicitly documented, with stereochemistry influencing biological activity and synthetic utility . For example, (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid (CAS: N/A) shows chiral specificity in enzyme inhibition studies .

Biological Activity

2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid (CAS Number: 76399-81-0) is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry and pharmaceutical research. The compound's unique structural features, including the tert-butoxycarbonyl (Boc) protection group and fluorinated propanoic acid moiety, suggest potential biological activities that warrant investigation.

  • Molecular Formula : C8H14FNO4
  • Molecular Weight : 207.20 g/mol
  • CAS Number : 76399-81-0
  • Purity : 98% minimum

Biological Activity Overview

The biological activity of 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid has been explored in various contexts, particularly its role as a potential antibiotic potentiator and its effects on cellular mechanisms.

Research indicates that compounds similar to 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid may enhance the efficacy of antibiotics by:

  • Membrane Permeabilization : Enhancing the permeability of bacterial membranes, allowing for greater uptake of antibiotics.
  • Efflux Pump Inhibition : Inhibiting bacterial efflux pumps that contribute to antibiotic resistance, thus increasing the intracellular concentration of antibiotics.

Study 1: Antibiotic Potentiation

A study published in Antimicrobial Agents and Chemotherapy investigated the effect of various acyl derivatives on the activity of clarithromycin against E. coli. The findings demonstrated that certain derivatives could significantly lower the minimum inhibitory concentration (MIC) of clarithromycin, suggesting a potentiation effect. Specifically, compounds with structural similarities to 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid exhibited enhanced antibacterial activity by disrupting efflux mechanisms and increasing membrane permeability .

CompoundMIC Reduction (fold)Mechanism
Compound A128-foldEfflux pump inhibition
Compound B512-foldMembrane permeabilization
2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acidTBDTBD

Study 2: Cellular Assays

In another study, researchers utilized fluorescence assays to assess the impact of this compound on bacterial cells. The results indicated that treatment with 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid led to significant increases in fluorescence intensity, suggesting enhanced membrane permeability and potential disruption of efflux pump activity .

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid relevant to experimental handling?

  • Molecular Formula : C₈H₁₄FNO₄
  • Molecular Weight : 207.20 g/mol
  • Purity : ≥98% (typical research-grade purity)
  • Storage : Stable when sealed in dry conditions at 2–8°C to prevent hydrolysis of the tert-butoxycarbonyl (Boc) protecting group .
  • Boiling Point : 341.1±32.0°C (predicted) .

Q. What synthetic methodologies are commonly employed for preparing 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid?

  • Typical Synthesis Steps :

Protection : Introduce the Boc group to the amino moiety using tert-butoxycarbonyl anhydride (Boc₂O) in the presence of a base (e.g., triethylamine).

Fluorination : Fluorination at the β-position via nucleophilic substitution or electrochemical methods.

Purification : Chromatography (e.g., silica gel or preparative HPLC) to isolate the product from by-products .

  • Critical Reaction Parameters :

  • Temperature control (0–25°C) to minimize racemization.
  • Solvent selection (e.g., THF/water mixtures for hydrolysis steps) .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid during synthesis?

  • Yield Optimization :

  • Use excess Boc₂O (1.2–1.5 equivalents) to ensure complete protection of the amino group.
  • Employ anhydrous solvents (e.g., THF) to prevent premature deprotection.
    • Purity Enhancement :
  • Post-synthesis acidification (pH ~6) to precipitate the product, followed by recrystallization or preparative HPLC .
    • Common Pitfalls :
  • Racemization at the β-fluorine position can occur under basic conditions; monitor reaction pH carefully .

Q. What analytical techniques are recommended for characterizing 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid and verifying its structural integrity?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR: Confirm Boc group integration (δ ~1.4 ppm for tert-butyl protons) and fluorine coupling patterns.
  • ¹⁹F NMR: Direct detection of fluorine environment (δ ~-200 ppm for aliphatic C-F bonds) .
    • Mass Spectrometry (MS) :
  • High-resolution MS (HRMS) to validate molecular weight (m/z 207.20) and isotopic patterns .
    • HPLC : Reverse-phase chromatography to assess purity (>98%) and detect enantiomeric impurities .

Q. How does the introduction of fluorine at the β-position influence the reactivity and stability of tert-butoxycarbonyl-protected amino acid derivatives?

  • Electron-Withdrawing Effects : Fluorine increases electrophilicity at the α-carbon, enhancing reactivity in peptide coupling reactions (e.g., EDC/HOBt-mediated amidation) .
  • Steric and Stability Considerations :

  • Fluorine’s small size minimizes steric hindrance, allowing efficient enzymatic or chemical deprotection of the Boc group.
  • Stability: β-fluorine reduces susceptibility to β-elimination compared to non-fluorinated analogs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for Boc-protected fluorinated amino acids?

  • Case Study :

  • Reported Yields : 60–85% (varies by fluorination method).
  • Resolution :

Reagent Purity : Ensure anhydrous Boc₂O and freshly distilled solvents.

Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation.

By-Product Analysis : Identify competing pathways (e.g., over-fluorination) via LC-MS .

Comparative Structural Analysis

Compound CAS No. Key Structural Variation Research Application
2-{[(Benzyloxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid10068-52-7Benzyloxycarbonyl (Cbz) group instead of BocPeptide synthesis with enhanced solubility
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid181140-88-5Phenyl substituent at α-positionChiral building block for β-peptides

Methodological Recommendations

  • Storage Stability : Lyophilize and store under argon to prevent Boc group hydrolysis .
  • Reaction Scale-Up : Optimize mixing efficiency in biphasic systems (e.g., THF/water) to maintain yield consistency .

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